molecular formula C12H6BrF2NO2 B13176214 4-(2-Bromo-6-fluorophenyl)-2-fluoro-1-nitrobenzene

4-(2-Bromo-6-fluorophenyl)-2-fluoro-1-nitrobenzene

Cat. No.: B13176214
M. Wt: 314.08 g/mol
InChI Key: JCAMXBFCNOWVQQ-UHFFFAOYSA-N
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Description

4-(2-Bromo-6-fluorophenyl)-2-fluoro-1-nitrobenzene is an organic compound characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-6-fluorophenyl)-2-fluoro-1-nitrobenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-bromo-6-fluorobenzene followed by a substitution reaction to introduce the second fluorine atom. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-6-fluorophenyl)-2-fluoro-1-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives with different functional groups replacing bromine or fluorine.

Scientific Research Applications

4-(2-Bromo-6-fluorophenyl)-2-fluoro-1-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-6-fluorophenyl)-2-fluoro-1-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorophenol
  • 2-Bromo-4,6-difluorophenyl isocyanate
  • 2-Bromo-6-(chlorodiisopropylsilyl)phenyl tosylate

Uniqueness

4-(2-Bromo-6-fluorophenyl)-2-fluoro-1-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C12H6BrF2NO2

Molecular Weight

314.08 g/mol

IUPAC Name

1-bromo-3-fluoro-2-(3-fluoro-4-nitrophenyl)benzene

InChI

InChI=1S/C12H6BrF2NO2/c13-8-2-1-3-9(14)12(8)7-4-5-11(16(17)18)10(15)6-7/h1-6H

InChI Key

JCAMXBFCNOWVQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C2=CC(=C(C=C2)[N+](=O)[O-])F)F

Origin of Product

United States

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